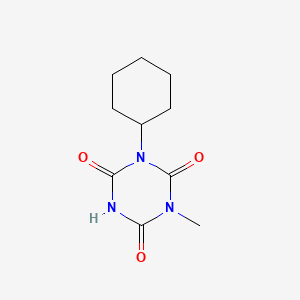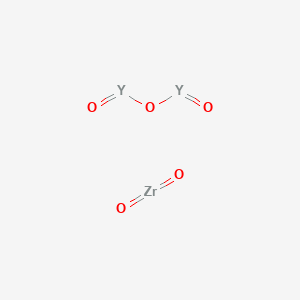
DPPC-d4
Descripción general
Descripción
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine-d4, commonly known as DPPC-d4, is a deuterium-labeled derivative of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a zwitterionic phosphoglyceride that is widely used in the preparation of liposomal monolayers. The deuterium labeling in this compound makes it particularly useful in various scientific research applications, including studies involving lipid membranes and drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of DPPC-d4 involves the incorporation of deuterium atoms into the DPPC molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method is the thin film hydration process, where the lipid is dissolved in an organic solvent, followed by the removal of the solvent under reduced pressure to form a thin lipid film. The film is then hydrated with a deuterated aqueous solution to form liposomes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated equipment to ensure consistency and purity. The process may include steps such as high-pressure homogenization and extrusion to produce liposomes with uniform size and properties. Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the incorporation of deuterium and the overall quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
DPPC-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often studied to understand the stability and reactivity of the compound under different conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions may vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce phosphatidic acid derivatives, while reduction reactions may yield deuterated alcohols. Substitution reactions can result in the incorporation of various functional groups into the this compound molecule .
Aplicaciones Científicas De Investigación
DPPC-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:
Mecanismo De Acción
The mechanism of action of DPPC-d4 involves its incorporation into lipid bilayers, where it interacts with other lipids and proteins. The deuterium atoms in this compound provide stability and allow for detailed analysis of its behavior within the membrane. Molecular targets include lipid rafts and membrane-bound proteins, which play crucial roles in cellular signaling and transport .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to DPPC-d4 include other deuterium-labeled phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC-d4) and 1,2-stearoyl-sn-glycero-3-phosphocholine (DSPC-d4). These compounds share similar structural features but differ in their fatty acid chains and deuterium labeling patterns .
Uniqueness
This compound is unique due to its specific deuterium labeling, which provides enhanced stability and allows for precise analytical studies. Its zwitterionic nature and ability to form stable liposomes make it particularly valuable in drug delivery and membrane research .
Propiedades
IUPAC Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i34D2,35D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-QKXUHBRISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)[N+](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80677032 | |
| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
738.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326495-33-4 | |
| Record name | (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80677032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)








![2-(4-chlorophenyl)-N-(methoxyiminomethyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B6595551.png)
